molecular formula C12H21NO5 B6416406 Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate CAS No. 146256-99-7

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B6416406
CAS No.: 146256-99-7
M. Wt: 259.30 g/mol
InChI Key: JHBUFXKTKCCCKA-UHFFFAOYSA-N
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Description

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate, also known as Boc-HPy-OEt, is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol. It is widely used in various scientific experiments due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate can be synthesized through a multi-step process involving the protection of the hydroxyl group and the esterification of the carboxyl group. The synthesis typically starts with the protection of the hydroxyl group using a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups and substituents.

    Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are used in similar research applications.

Uniqueness

The uniqueness of this compound lies in its combination of a protected hydroxyl group and an ester group, which provides versatility in chemical reactions and applications. This makes it a valuable compound in various fields of scientific research .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBUFXKTKCCCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.15 g (20 mmol) 4-oxo-pyrrolidine-1,3-dicarboxylic acid 1-tert. butylester 3-ethylester in 30 ml methanol was added 1.88 g (30 mmol) sodium cyanoborohydride and a small amount of methylorange. With stirring the pH was adjusted to 3 by dropwise addition of 1N hydrochloric acid (color change from yellow to orange). After no more acid was consumed the mixture was stirred for one hour. The solvent was evaporated in vacuo and the residue was partitioned between ethyl acetate and water. The organic layer was washed twice with water, then with brine, dried over magnesium sulfate and evaporated. The residual yellow oil was used in the next step without any further purification.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
methylorange
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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